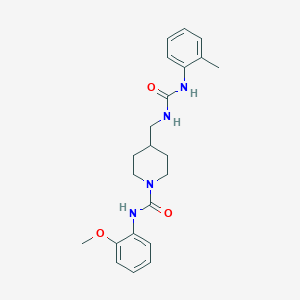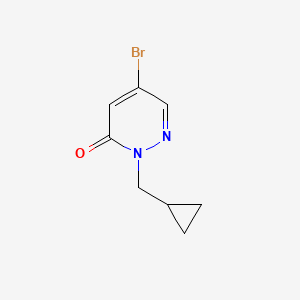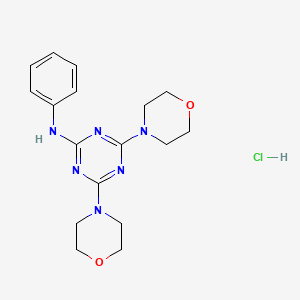![molecular formula C20H19N3O2S B2941231 N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872695-23-3](/img/structure/B2941231.png)
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using specific methods and studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, studies have shown that it interacts with specific targets in cells, leading to various effects such as inhibition of cell proliferation and induction of cell death. It has also been shown to modulate specific signaling pathways involved in various diseases.
Biochemical and Physiological Effects:
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate specific signaling pathways involved in various diseases. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has several advantages and limitations for lab experiments. One of the main advantages is its potential as a therapeutic agent for various diseases. It has also been shown to have antifungal and antibacterial properties, which can be useful in developing new treatments for infections. However, one of the limitations is that the mechanism of action is not fully understood, which can make it challenging to develop specific treatments.
Orientations Futures
There are several future directions for N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide. One direction is to further study its mechanism of action to develop more targeted treatments for various diseases. Another direction is to explore its potential as an antifungal and antibacterial agent. Additionally, it can be studied for its potential in developing new treatments for neurodegenerative disorders. Further research can also be conducted to explore its potential as a diagnostic tool for specific diseases.
Méthodes De Synthèse
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has been synthesized using a specific method. The synthesis involves the reaction of 6-(3-methoxyphenyl)pyridazin-3-amine with N-benzyl-2-chloroacetamide in the presence of a base. The reaction yields N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide, which can be further purified using various techniques.
Applications De Recherche Scientifique
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has potential applications in various scientific research fields. One of the main applications is in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-17-9-5-8-16(12-17)18-10-11-20(23-22-18)26-14-19(24)21-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAAYNDHBDHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)
![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)
![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)
![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)
![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)
![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941170.png)
![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)